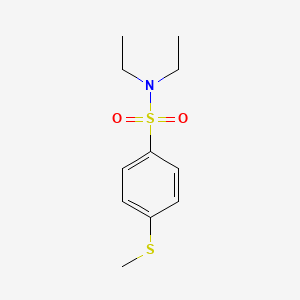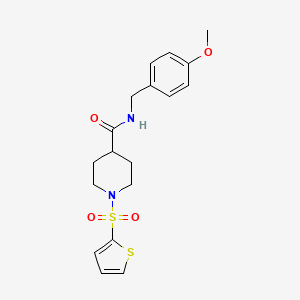![molecular formula C8H14N4O6 B5761660 2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane, commonly known as DADN, is a nitro compound that has been extensively studied for its potential use as a high-performance explosive. DADN is a highly energetic material that has a high detonation velocity and a relatively low sensitivity to impact. The synthesis of DADN is a complex process that requires careful attention to detail, but the compound has many potential applications in the field of scientific research.
作用機序
The mechanism of action of DADN is not well understood, but it is believed to involve the release of energy through the oxidation of the nitro groups in the compound. The high energy content of DADN makes it a potent explosive, and its relatively low sensitivity to impact makes it a relatively safe explosive to handle.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DADN. However, it is known that exposure to DADN can cause skin and eye irritation, and it may also cause respiratory irritation if inhaled. DADN is not believed to be carcinogenic or mutagenic.
実験室実験の利点と制限
DADN has several advantages for use in laboratory experiments. Its high energy content makes it a potent tool for studying the effects of explosions and other high-energy events. However, the use of DADN in laboratory experiments is limited by its high cost and the need for specialized equipment and facilities to handle the compound safely.
将来の方向性
There are many potential future directions for research on DADN. One area of research that is currently being explored is the development of new synthesis methods that are more efficient and cost-effective than current methods. Another area of research is the development of new applications for DADN, such as in the field of rocket propellants or in the development of new high-performance materials. Additionally, there is a need for further research on the biochemical and physiological effects of DADN, as well as on its potential environmental impact. Overall, DADN is a compound with many potential applications in the field of scientific research, and further research on this compound is likely to yield many exciting discoveries in the years to come.
合成法
The synthesis of DADN involves a multi-step process that begins with the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione with methylamine to form the intermediate compound 2,2-dimethyl-5-{[(methylamino)carbonyl]oxy}-1,3-dioxane. This intermediate is then reacted with nitric acid and acetic anhydride to produce DADN. The synthesis of DADN is a complex process that requires careful attention to detail, and it is typically carried out under carefully controlled laboratory conditions.
科学的研究の応用
DADN has many potential applications in the field of scientific research. One area of research where DADN has been extensively studied is in the development of high-performance explosives. DADN has a high detonation velocity and a relatively low sensitivity to impact, making it an attractive candidate for use in explosives. DADN has also been studied for its potential use in rocket propellants, where its high energy content could be used to increase the performance of the propellant.
特性
IUPAC Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c1-7(2)17-4-8(5-18-7,12(15)16)11(14)10-6(13)9-3/h4-5H2,1-3H3,(H,9,13)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKMPCMVKHBKEU-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NC(=O)NC)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/C(=O)NC)/[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)

![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)

![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)

![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)

